molecular formula C21H22ClN5O B2760947 2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 860649-48-5

2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No. B2760947
CAS RN: 860649-48-5
M. Wt: 395.89
InChI Key: AOKYOCMLUQLQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity and Antihypertensive Properties

Studies have identified the pharmacological activities of quinazoline derivatives, including their potential as α1-adrenoceptor antagonists, which may contribute to their antihypertensive effects. For instance, the compound DC-015, a quinazoline derivative, showed significant effects in rat models, suggesting its potential in managing hypertension (Yen et al., 1996). Similarly, DL-017, another quinazoline derivative, demonstrated α1-adrenoceptor antagonistic and type I antiarrhythmic effects, indicating its suitability for chronic hypertension treatment (Tsai et al., 2001).

Antimicrobial and Antifungal Agents

Quinazoline derivatives have also been explored for their antimicrobial and antifungal properties. For example, a study synthesized thiazolidinone derivatives of quinazolin-4(3H)-ones, showing cytotoxicity against various cancer cell lines, hinting at their potential antimicrobial applications (Cao et al., 2009).

Antitumor and Anticancer Activity

The design and synthesis of quinazoline derivatives containing piperazine moieties have been linked to potent antiproliferative activities against various cancer cell lines, suggesting their role as antitumor agents. One such study reported the synthesis of novel quinazoline derivatives showing significant biological activity against A549 and PC-3 cells, indicating their potential in cancer therapy (Li et al., 2020).

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-15-4-3-5-17(12-15)26-10-8-25(9-11-26)13-16-14-27-20(23-16)18-6-1-2-7-19(18)24-21(27)28/h1-7,12,16,23H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLBIBNQHGOHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

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